Cas no 354535-81-2 (1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine)
354535-81-2 structure
Product Name:1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine
CAS-nummer:354535-81-2
MF:C18H18F2N2O
MW:316.345131397247
CID:3072140
PubChem ID:780114
Update Time:2025-04-21
1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine
- STK136065
- AB00098387-01
- [4-(2-Fluoro-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone
- 1-(4-FLUOROBENZOYL)-4-[(2-FLUOROPHENYL)METHYL]PIPERAZINE
- [4-(2-FLUOROBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
- 354535-81-2
- CCG-311068
- [4-(2-fluorobenzyl)piperazin-1-yl](4-fluorophenyl)methanone
- Oprea1_540356
- EPA53581
- AKOS000549996
- Oprea1_025050
-
- MDL: MFCD01816452
- Inchi: 1S/C18H18F2N2O/c19-16-7-5-14(6-8-16)18(23)22-11-9-21(10-12-22)13-15-3-1-2-4-17(15)20/h1-8H,9-13H2
- InChI-sleutel: WISMGBFTJZVIFK-UHFFFAOYSA-N
- LACHT: FC1C=CC=CC=1CN1CCN(C(C2C=CC(=CC=2)F)=O)CC1
Berekende eigenschappen
- Exacte massa: 316.13871953Da
- Monoisotopische massa: 316.13871953Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 390
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 23.6Ų
1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine Gerelateerde literatuur
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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